Cas no 2155852-01-8 (4-carboxy(acetamido)methylbenzoic acid)

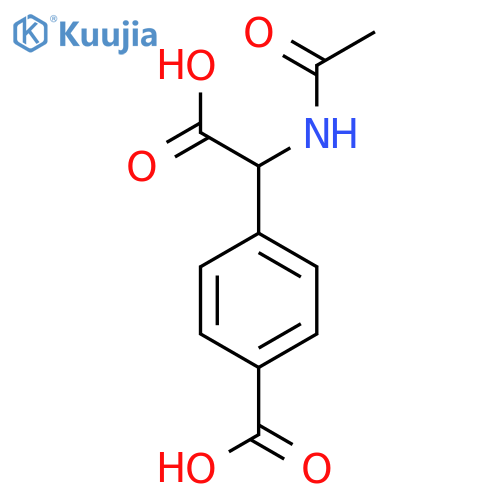

2155852-01-8 structure

商品名:4-carboxy(acetamido)methylbenzoic acid

CAS番号:2155852-01-8

MF:C11H11NO5

メガワット:237.208743333817

MDL:MFCD31629032

CID:5154599

PubChem ID:132371396

4-carboxy(acetamido)methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, α-(acetylamino)-4-carboxy-

- 4-[Acetamido(carboxy)methyl]benzoic acid

- 4-[carboxy(acetamido)methyl]benzoic acid

- 4-carboxy(acetamido)methylbenzoic acid

-

- MDL: MFCD31629032

- インチ: 1S/C11H11NO5/c1-6(13)12-9(11(16)17)7-2-4-8(5-3-7)10(14)15/h2-5,9H,1H3,(H,12,13)(H,14,15)(H,16,17)

- InChIKey: PRPVZXYVDJEBLJ-UHFFFAOYSA-N

- ほほえんだ: OC(C(C1C=CC(C(=O)O)=CC=1)NC(C)=O)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 320

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 104

4-carboxy(acetamido)methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-344122-0.05g |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 0.05g |

$344.0 | 2023-09-03 | |

| Enamine | EN300-344122-1.0g |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 1g |

$1485.0 | 2023-06-05 | |

| Enamine | EN300-344122-2.5g |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 2.5g |

$2912.0 | 2023-09-03 | |

| Enamine | EN300-344122-10g |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 10g |

$6390.0 | 2023-09-03 | |

| 1PlusChem | 1P024UPI-500mg |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 500mg |

$1494.00 | 2023-12-19 | |

| 1PlusChem | 1P024UPI-5g |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 5g |

$5388.00 | 2023-12-19 | |

| 1PlusChem | 1P024UPI-1g |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 1g |

$1898.00 | 2023-12-19 | |

| Enamine | EN300-344122-0.1g |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 0.1g |

$515.0 | 2023-09-03 | |

| Enamine | EN300-344122-0.5g |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 0.5g |

$1158.0 | 2023-09-03 | |

| Enamine | EN300-344122-10.0g |

4-[carboxy(acetamido)methyl]benzoic acid |

2155852-01-8 | 91% | 10g |

$6390.0 | 2023-06-05 |

4-carboxy(acetamido)methylbenzoic acid 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

2155852-01-8 (4-carboxy(acetamido)methylbenzoic acid) 関連製品

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量